molecular formula C13H18Cl2N2S B1390167 Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride CAS No. 1197226-05-3

Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

Cat. No.: B1390167
CAS No.: 1197226-05-3
M. Wt: 305.3 g/mol
InChI Key: BIXNKZMEFXGBNK-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing thiazole rings. The compound is also known by several alternative names including N-[(2-Phenyl-1,3-thiazol-5-yl)methyl]propan-2-amine dihydrochloride, reflecting different approaches to systematic chemical naming. The Chemical Abstracts Service registry number 1197226-05-3 provides a unique identifier for this specific compound in chemical databases and literature.

The molecular formula C13H18Cl2N2S indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 305.27 grams per mole. The InChI key BIXNKZMEFXGBNK-UHFFFAOYSA-N serves as a standardized chemical identifier that enables precise identification across different chemical information systems. The compound's structure incorporates both aromatic and aliphatic components, with the phenyl group contributing to its aromatic character while the isopropyl group provides aliphatic properties that influence its lipophilicity and membrane interaction potential.

The dihydrochloride designation indicates that this compound exists as a salt formed by the addition of two hydrochloric acid molecules to the basic amine functionality. This salt formation significantly enhances the compound's water solubility compared to the free base form, which is catalogued separately under Chemical Abstracts Service number 165736-03-8. The presence of chlorine atoms in the salt form contributes to the overall molecular weight and influences the compound's crystalline properties and stability characteristics under various storage conditions.

Historical Context and Discovery

The development of this compound emerged from systematic research into thiazole-based compounds with potential biological activities, particularly in the realm of histamine receptor modulation. The compound gained significant attention through research conducted on non-imidazole histamine H3 ligands, where it was identified as compound ADS-531 in a series of investigations focusing on 5-substituted-2-thiazol-4-n-propylpiperazines. This research program aimed to optimize the structure of lead compounds that exhibited high in vitro potency toward histamine H3 guinea pig jejunal receptors.

The historical development of this compound can be traced to broader efforts in medicinal chemistry to develop selective histamine receptor antagonists that could potentially address various therapeutic needs. The compound emerged from structure-activity relationship studies that systematically modified thiazole-based scaffolds to enhance their biological activity and selectivity profiles. These investigations involved elongating alkyl chains between the thiazole ring and terminal amino functionalities, as well as substituting various aromatic moieties to optimize receptor binding characteristics.

The compound's designation as ADS-531 in the research literature reflects its position within a systematic series of related compounds that were synthesized and evaluated for their histamine H3 receptor antagonist properties. The research demonstrated that this particular compound exhibited a pA2 value of 8.27, indicating high potency in competitive antagonism studies. Subsequent evaluation revealed that the compound possessed nanomolar affinity for both recombinant rat and human histamine H3 receptors, establishing its relevance as a research tool for investigating histamine receptor pharmacology.

Relevance in Contemporary Chemical Research

Contemporary research applications of this compound span multiple areas of chemical and biological investigation, with particular emphasis on its role as a histamine H3 receptor antagonist. Current studies have established that the compound exhibits high in vitro potency toward H3 guinea pig jejunal receptors, making it a valuable tool for researchers investigating histamine receptor pharmacology and potential therapeutic applications. The compound's ability to penetrate the brain barrier, as demonstrated in subchronic administration studies in rats, positions it as a significant research chemical for neuropharmacological investigations.

Modern applications of this compound extend beyond basic receptor pharmacology to include investigations of its effects on neurotransmitter systems. Research has shown that subchronic administration affects dopamine, noradrenaline, and serotonin concentrations in brain tissue, indicating its potential utility in studying monoaminergic neurotransmission pathways. These findings have established the compound as a valuable research tool for investigating the complex interactions between histamine and other neurotransmitter systems in the central nervous system.

The compound's classification as a useful research chemical has led to its commercial availability through multiple chemical suppliers, facilitating its use in academic and industrial research programs. Current research applications encompass medicinal chemistry programs focused on developing new therapeutic agents, as well as basic research investigations into the structure-activity relationships of thiazole-based compounds. The compound serves as both a research tool for biological studies and as a synthetic intermediate for the development of related chemical entities with potentially enhanced properties.

Contemporary interest in this compound also stems from its potential applications in drug discovery programs targeting histamine receptors. The compound's demonstrated selectivity profile and biological activity make it a valuable lead compound for further structural optimization and development. Current research efforts continue to explore modifications of its basic structure to enhance selectivity, potency, and pharmacokinetic properties for potential therapeutic applications.

Overview of Thiazole Derivatives in Heterocyclic Chemistry

Thiazole derivatives represent a fundamental class of heterocyclic compounds characterized by their five-membered ring structure containing both sulfur and nitrogen atoms, which confers unique chemical and biological properties. The thiazole scaffold has established itself as an essential structural motif in medicinal chemistry, appearing in numerous natural products, synthetic pharmaceuticals, and biologically active compounds. The electronic properties of the thiazole ring, resulting from the presence of both electron-rich sulfur and electron-deficient nitrogen atoms, create a versatile platform for chemical modifications and biological interactions.

The biological significance of thiazole derivatives extends across multiple therapeutic areas, with documented activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This broad spectrum of biological activities has positioned thiazole-containing compounds as privileged structures in drug discovery programs, where they serve as scaffolds for developing new therapeutic agents. The structural diversity possible within the thiazole family, through substitution at various positions on the ring and incorporation of different functional groups, allows for fine-tuning of biological activity and selectivity profiles.

In the context of this compound, the thiazole ring serves as the central structural element that connects the phenyl aromatic system with the methylamine functionality. This arrangement creates a molecular architecture that facilitates specific interactions with biological targets, particularly histamine receptors. The positioning of substituents on the thiazole ring influences the compound's conformational flexibility and binding orientation, critical factors in determining its biological activity and selectivity.

The synthetic chemistry of thiazole derivatives encompasses various methodological approaches, including cyclization reactions involving thioamides and alpha-halo carbonyl compounds, as well as more modern methodologies employing transition metal catalysis. The synthesis of this compound typically involves multiple synthetic steps, including thiazole ring formation, introduction of the phenyl substituent, and subsequent functionalization to introduce the isopropylaminomethyl side chain. The final conversion to the dihydrochloride salt form involves treatment with hydrochloric acid to enhance solubility and stability characteristics.

Property Specification Reference
Molecular Formula C13H18Cl2N2S
Molecular Weight 305.27 g/mol
CAS Registry Number 1197226-05-3
Free Base CAS Number 165736-03-8
InChI Key BIXNKZMEFXGBNK-UHFFFAOYSA-N
Physical Form Crystalline solid
Purity (Commercial) ≥95%
Storage Temperature 4°C

The role of thiazole derivatives in contemporary heterocyclic chemistry continues to expand, with ongoing research exploring their applications in materials science, catalysis, and biomedical applications. The unique electronic properties of the thiazole ring make these compounds valuable building blocks for the construction of more complex molecular architectures, including polymers, metal complexes, and supramolecular assemblies. In the pharmaceutical industry, thiazole derivatives remain among the most frequently encountered heterocyclic motifs in approved drugs and clinical development candidates.

Properties

IUPAC Name

N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S.2ClH/c1-10(2)14-8-12-9-15-13(16-12)11-6-4-3-5-7-11;;/h3-7,9-10,14H,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXNKZMEFXGBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=C(S1)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Construction and Phenyl Substitution

  • The 1,3-thiazole core is commonly synthesized via cyclization reactions involving α-haloketones or α-haloesters with thiourea or thioamide derivatives.
  • The 2-phenyl substituent is introduced either by using phenacyl halides as starting materials or by cross-coupling reactions post-thiazole formation.
  • Patented processes describe the use of substituted haloformates and bases in solvents like dichloromethane to prepare thiazolylmethyl intermediates, which are crucial precursors for further functionalization.

Introduction of the Isopropylaminomethyl Group

  • The 5-position of the thiazole ring is functionalized with a methylamine derivative bearing the isopropyl group.
  • This is achieved by nucleophilic substitution or reductive amination of a suitable aldehyde or halomethyl intermediate on the thiazole ring.
  • The reaction conditions involve controlled temperatures and the use of suitable solvents and bases to ensure selective substitution without side reactions.

Formation of the Dihydrochloride Salt

  • The free base of Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine is reacted with hydrochloric acid to form the dihydrochloride salt.
  • This salt formation enhances the compound’s aqueous solubility and stability, which is critical for pharmaceutical applications.
  • The process involves careful control of stoichiometry and purification steps such as crystallization to obtain high-purity dihydrochloride salt.
  • The patent literature emphasizes the use of crystalline intermediates and protecting groups to improve yields and purity.
  • For example, amino-protecting groups are employed during intermediate steps to prevent side reactions, and are removed in final steps before salt formation.
  • Solvent choice (e.g., dichloromethane, ethyl acetate) and bases (e.g., triethylamine) are optimized to maximize reaction efficiency and minimize impurities.
Step No. Reaction Type Key Reagents/Conditions Outcome/Intermediate Notes
1 Thiazole ring formation α-Haloketone + thiourea, base, solvent 1,3-Thiazole core with phenyl group Cyclization under mild heating
2 Functionalization at C-5 Halomethyl intermediate + isopropylamine Isopropylaminomethyl thiazole derivative Nucleophilic substitution
3 Salt formation HCl in suitable solvent Dihydrochloride salt of target compound Crystallization for purity
  • The improved synthetic routes reported in patent US10351556B2 highlight novel intermediates and processes that afford higher purity and yield of the target compound.
  • Use of alkyl or aryl haloformates in the presence of bases improves the preparation of key intermediates, facilitating subsequent amination steps.
  • The crystalline forms of intermediates and final salts are characterized by enhanced stability, which is beneficial for pharmaceutical formulation.
  • Solid dispersion techniques with pharmaceutically acceptable carriers have been developed to improve bioavailability and handling of the compound.

The preparation of Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride involves carefully designed multi-step synthetic strategies focusing on efficient thiazole ring construction, selective functionalization, and salt formation. Advances in process chemistry, as detailed in patent literature, provide optimized conditions and intermediates that enhance yield, purity, and stability. These methods are critical for producing the compound at scale with pharmaceutical-grade quality.

Chemical Reactions Analysis

Types of Reactions

Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is being explored for its potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Antifungal Properties : Its efficacy against various fungal strains is under investigation, which could lead to novel antifungal agents.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.

Biological Research

The compound has been studied for its interactions within biological systems:

  • Cellular Mechanisms : It is believed to affect various biochemical pathways, influencing cellular processes such as apoptosis and proliferation. This makes it a valuable tool in cancer research .

Industrial Applications

In addition to its biological applications, this compound has industrial relevance:

  • Catalyst in Chemical Reactions : It can serve as a catalyst in various organic synthesis reactions due to its ability to stabilize reactive intermediates.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds exhibited significant activity against resistant bacterial strains. This compound was noted for its enhanced solubility and bioavailability compared to other thiazole derivatives .
  • Cancer Research : In vitro studies showed that this compound can induce apoptosis in cancer cell lines through modulation of specific signaling pathways. This finding suggests its potential as a lead compound for developing novel anticancer drugs .
  • Inflammation Models : In animal models of inflammation, the compound demonstrated a marked reduction in inflammatory markers, indicating its promise as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines. The exact molecular pathways can vary depending on the specific biological activity being targeted .

Comparison with Similar Compounds

Structural and Functional Differences

  • In contrast, methyl or isopropyl substituents (e.g., 1185029-09-7) reduce steric hindrance but may lower lipophilicity . The 3-methoxyphenyl group in {[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride introduces electron-donating effects, which could modulate electronic properties and solubility .
  • Amine Moieties :

    • The isopropylamine group in the target compound offers a branched aliphatic chain, influencing solubility and metabolic stability. Comparatively, piperidine-containing analogues (e.g., EN300-736822) introduce cyclic amines, altering basicity and conformational flexibility .
    • Propyl-linked amines (e.g., 325491-86-9) may exhibit reduced steric hindrance but increased flexibility, affecting target engagement .

Physicochemical Properties

  • Molecular Weight and Solubility :

    • Compounds with smaller substituents (e.g., 1185293-90-6, MW ~240.15) likely have higher aqueous solubility compared to bulkier analogues like the target compound (MW ~318.27).
    • The dihydrochloride salt form enhances solubility across all compounds, making them suitable for in vitro assays .
  • Synthetic Accessibility: Thiazole derivatives are typically synthesized via cyclization or coupling reactions.

Biological Activity

Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the compound's synthesis, molecular structure, biological activity, and relevant research findings.

1. Molecular Structure and Synthesis

This compound consists of a thiazole ring containing sulfur and nitrogen atoms, with an isopropyl group enhancing its solubility. The synthesis typically involves the cyclization of α-haloketones with thiourea to form the thiazole ring, followed by alkylation with isopropylamine to yield the dihydrochloride salt .

Molecular Formula and Properties

PropertyDetails
Chemical FormulaC₁₃H₁₆N₂S
Molecular Weight232.34 g/mol
IUPAC Name(2-phenyl-1,3-thiazol-5-yl)methylamine
SMILESCC(C)NCc1cnc(s1)c2ccccc2

2. Biological Activity

The biological activity of this compound has been investigated across various studies:

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been explored for its efficacy against various bacterial strains. In vitro studies demonstrated that it possesses potent antibacterial properties .

Anticancer Activity

The compound's anticancer potential has been highlighted in several studies. For instance, it was shown to inhibit the proliferation of cancer cells by inducing apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has also been evaluated for its anti-inflammatory effects. It was found to reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study conducted on various thiazole derivatives including this compound reported significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency .

Case Study 2: Anticancer Mechanisms

In vitro assays demonstrated that this compound inhibited the growth of human cancer cell lines (e.g., breast cancer) by inducing G0/G1 phase arrest and promoting apoptosis. The compound's mechanism involved the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .

4. Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundThiazole ring with isopropyl groupAntimicrobial, Anticancer
SulfathiazoleThiazole structure with sulfonamideAntimicrobial
RitonavirThiazole moiety in an antiviral drugAntiviral

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its potential applications in antimicrobial therapy and cancer treatment highlight its significance in medicinal chemistry. Continued research could lead to the development of novel therapeutic agents based on this compound.

Q & A

Q. What are the optimized synthetic routes for Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride, and how can purity be maximized?

The synthesis typically involves three key steps: (1) thiazole ring formation via cyclization of thioamides with α-halo ketones, (2) introduction of the isopropylamine moiety through nucleophilic substitution or reductive amination, and (3) salt formation using hydrochloric acid to yield the dihydrochloride. To optimize purity, use chromatographic purification (e.g., flash chromatography) after each step and characterize intermediates via NMR and LC-MS. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to minimize by-products .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity and substitution patterns.
  • HPLC-MS for purity assessment and detection of trace impurities.
  • FT-IR to identify functional groups (e.g., amine, thiazole).
  • Elemental analysis to validate stoichiometry.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. How can researchers design initial biological screening assays for this compound?

Prioritize in vitro assays targeting thiazole-related biological activities:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria.
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Use DMSO as a solvent vehicle and include positive controls (e.g., cisplatin for cytotoxicity) .

Q. What solubility and stability considerations are critical for handling this compound?

The dihydrochloride salt enhances water solubility but is hygroscopic. Store desiccated at −20°C. Stability tests (e.g., accelerated degradation studies under UV light, heat, or varying pH) are recommended. Use freshly prepared solutions in PBS or saline for in vitro assays to avoid hydrolysis .

Q. How does the thiazole ring’s electronic structure influence reactivity?

The sulfur and nitrogen atoms in the thiazole ring create an electron-deficient system, making the C-5 position (methylamine attachment) susceptible to nucleophilic substitution. Substituents like the 2-phenyl group further modulate electron density, affecting reactions such as alkylation or acylation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

SAR strategies :

  • Substituent variation : Replace the isopropyl group with cyclopropyl or tert-butyl to assess steric effects.
  • Ring modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance target binding.
  • Bioisosteres : Replace the thiazole with oxadiazole to compare potency. Example SAR Table :
Substituent (R)LogPIC₅₀ (μM, Kinase X)Notes
Isopropyl2.10.45Baseline
Cyclopropyl1.80.32Improved solubility
tert-Butyl2.50.78Reduced activity
Data derived from analogs in .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

Contradictions may arise from poor pharmacokinetics (PK) or off-target effects. Address this by:

  • PK profiling : Measure plasma half-life, bioavailability, and tissue distribution.
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.
  • Target engagement assays : Employ thermal shift assays or SPR to confirm binding in vivo .

Q. What computational methods can predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases).
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.
  • QSAR models : Train on analogs to predict ADMET properties .

Q. What strategies can mitigate off-target effects in cell-based assays?

  • Proteome-wide profiling : Use affinity chromatography coupled with MS to identify unintended targets.
  • CRISPR-Cas9 knockout models : Validate target specificity by comparing WT and knockout cells.
  • Dose-response curves : Ensure effects are concentration-dependent and saturable .

Q. How can enantiomeric purity impact biological activity, and how is it controlled?

The methylamine group’s chirality (if present) can alter target binding. Use:

  • Chiral HPLC to separate enantiomers.
  • Asymmetric synthesis with chiral catalysts (e.g., BINAP ligands).
  • Circular dichroism (CD) to confirm configuration. Activity differences >10-fold between enantiomers are common in kinase inhibitors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.